Bienvenue dans la boutique en ligne BenchChem!

Adoprazine

antipsychotic dopamine D2 receptor functional selectivity

Adoprazine (SLV313) is a critical research tool for differentiating full D2/D3 antagonism from partial agonism within a 5-HT1A-activating context. Unlike aripiprazole or bifeprunox, Adoprazine acts as a full antagonist at D2 and D3 receptors while delivering full 5-HT1A agonism (pEC50 9). This unique profile enables precise dissection of efficacy vs. EPS liability, large therapeutic-index validation, and neurochemical mapping in accumbens/hippocampus. Ideal as a benchmark compound for SAR campaigns. Secure high-purity, analytically verified Adoprazine to accelerate your neuroscience discovery.

Molecular Formula C24H24FN3O2
Molecular Weight 405.5 g/mol
CAS No. 222551-17-9
Cat. No. B1663661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdoprazine
CAS222551-17-9
Synonyms1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-((5-(4-fluorophenyl)-3-pyridinyl)methyl)piperazine
SLV 313
SLV-313
SLV313
Molecular FormulaC24H24FN3O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5
InChIInChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2
InChIKeyIUVSEUFHPNITEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adoprazine (SLV313) CAS 222551-17-9: Baseline Pharmacological Profile and Receptor Binding Overview


Adoprazine (also known as SLV313) is an atypical antipsychotic drug candidate characterized by a dual mechanism of action: it functions as a full antagonist at dopamine D2 and D3 receptors while simultaneously acting as a full agonist at serotonin 5-HT1A receptors [1]. In vitro, Adoprazine demonstrates high binding affinity (pKi) for human recombinant D2, D3, D4, 5-HT2B, and 5-HT1A receptors (8.4, 8.4, 8.0, 7.9, and 9.1, respectively) . Functionally, it is a full 5-HT1A receptor agonist (pEC50 of 9 at h5-HT1A) and a full D2/D3 receptor antagonist (pA2 of 9.3 at hD2 and 8.9 at hD3) . This balanced D2 antagonism and 5-HT1A agonism profile positions Adoprazine within a class of compounds designed to address a broad range of schizophrenia symptoms while potentially mitigating extrapyramidal side effects (EPS) and other adverse events associated with conventional antipsychotics [2].

Why Adoprazine Cannot Be Simply Substituted with Other D2/5-HT1A Agents: The Critical Role of Balanced Activity


While several compounds target both dopamine D2 and serotonin 5-HT1A receptors, their functional profiles at these targets differ markedly, precluding simple generic substitution [1]. For example, bifeprunox and SSR181507 exhibit partial agonism at D2 receptors, whereas Adoprazine acts as a full antagonist [2]. Aripiprazole, in contrast, is a partial agonist at both D2 and 5-HT1A receptors, with significantly lower 5-HT1A agonist efficacy compared to Adoprazine [3]. These divergent functional signatures translate into distinct in vivo profiles in terms of antipsychotic-like activity, propensity to induce catalepsy (a predictor of EPS), and neurochemical modulation [4]. Consequently, selecting a compound for research or development within this class demands a granular, data-driven comparison of functional activities, not just target engagement, to ensure the desired experimental or therapeutic outcome.

Adoprazine Comparative Evidence Guide: Quantified Differentiation vs. Aripiprazole, Bifeprunox, and SSR181507


Differential Functional Activity at D2 Receptors: Full Antagonism vs. Partial Agonism

Adoprazine acts as a full dopamine D2 receptor antagonist, exhibiting a pKB value of 8.5 in ERK phosphorylation assays [1]. This contrasts sharply with bifeprunox and SSR181507, which are partial D2 receptor agonists (Emax values of 76% and 66% relative to dopamine, respectively) [1]. Aripiprazole also exhibits partial D2 agonism (Emax = 59%) [1]. The full antagonism of Adoprazine at D2 receptors is a key differentiating feature from these partial agonists, predicting a distinct downstream signaling profile and potentially different therapeutic effects.

antipsychotic dopamine D2 receptor functional selectivity

5-HT1A Receptor Agonist Efficacy: High vs. Low/Mixed Efficacy Profiles

Adoprazine is a full and efficacious 5-HT1A receptor agonist, with an Emax value of 72-73% (relative to 10 μM 5-HT) in ERK phosphorylation assays [1] and an Emax of 19% in G-protein activation assays at rat brain 5-HT1A receptors [2]. This level of efficacy is comparable to bifeprunox (Emax = 74%) and SSR181507 (Emax = 73%) in the ERK assay [1], but significantly higher than aripiprazole (Emax = 60% in ERK assay [1]; Emax = 15% in G-protein activation [2]). However, in the G-protein activation assay, Adoprazine's Emax (19%) is lower than bifeprunox (35.9%) and SSR181507 (25.8%), indicating assay-dependent differences in functional signature that may be relevant for research outcomes [2].

antipsychotic 5-HT1A receptor agonist efficacy

In Vivo Therapeutic Index: Large Separation Between Antipsychotic-Like and Cataleptogenic Doses

In mouse behavioral models, Adoprazine (SLV313) produced little or no catalepsy at doses up to 40 mg/kg, a predictor of low EPS liability, while still demonstrating robust antipsychotic-like activity [1]. This resulted in a large separation between doses producing antipsychotic-like effects and those inducing catalepsy. In contrast, haloperidol, olanzapine, and risperidone produced marked catalepsy at similar doses [1]. The low cataleptogenic potential of Adoprazine is attributed, in part, to its 5-HT1A agonist activity; pretreatment with the 5-HT1A antagonist WAY100635 increased catalepsy, confirming this mechanism [1]. This profile is consistent with findings in rats, where preferential D2/5-HT1A antipsychotics, including SLV313, displayed a large separation between doses effective in models of psychosis and those inducing catalepsy [2].

antipsychotic catalepsy extrapyramidal symptoms

Receptor Binding Profile: A Unique Fingerprint Differentiated by PCA

A principal component analysis (PCA) of receptor binding affinities across 16 monoaminergic receptors revealed that Adoprazine (SLV313), along with its structural analogs SLV310 and SLV314, possesses a unique binding profile distinct from nine reference (a)typical antipsychotics, including aripiprazole, clozapine, haloperidol, olanzapine, quetiapine, and ziprasidone [1]. The PCA demonstrated that compounds inducing weight gain (e.g., clozapine, olanzapine) clustered negatively for factor 1, while those associated with hyperprolactinemia (e.g., haloperidol, risperidone) clustered negatively for factor 2 [1]. The distinct PCA signature of Adoprazine suggests a potentially differentiated side-effect profile, though specific clinical outcomes were not established [1].

antipsychotic receptor binding principal component analysis

Comparative Neurochemical Effects: D2/5-HT1A Balance Influences DA and 5-HT Release

Adoprazine (SLV313) demonstrates a unique neurochemical signature in vivo. Oral administration (0.1-10 mg/kg) in rats dose-dependently increased extracellular dopamine levels in the nucleus accumbens, while simultaneously decreasing extracellular serotonin (5-HT) levels [1]. This pattern is consistent with D2 receptor antagonism and 5-HT1A receptor agonism, respectively. In comparative studies, other D2/5-HT1A ligands such as bifeprunox and SSR181507 also decreased hippocampal 5-HT, effects consistent with 5-HT1A autoreceptor activation [2]. However, the specific balance and magnitude of changes in dopamine versus 5-HT in different brain regions can vary between compounds, contributing to their distinct behavioral profiles. The direct quantification of these changes for Adoprazine provides a benchmark for comparing its in vivo effects.

antipsychotic neurochemistry microdialysis

Comparative Affinity Ratio: Balanced 5-HT1A/D2 Binding vs. D2 Preference

Adoprazine (SLV313) exhibits a balanced affinity profile between 5-HT1A and D2 receptors (pKi 9.1 vs. 8.4, respectively), a characteristic shared with ziprasidone and SSR181507 [1]. In contrast, aripiprazole and bifeprunox show a preference for D2 receptors over 5-HT1A receptors (aripiprazole pKi D2=8.3, 5-HT1A=8.1; bifeprunox pKi D2 ~9, 5-HT1A=7.19) [REFS-1, REFS-2]. This relative balance or imbalance in affinity for these two key targets is a critical determinant of the overall pharmacological profile, as it influences the degree of 5-HT1A-mediated attenuation of D2 antagonist effects in vivo [1].

antipsychotic receptor affinity 5-HT1A/D2 ratio

Adoprazine Application Scenarios: Preclinical Models and Research Applications


Investigating the Functional Consequences of Full D2 Antagonism with Concurrent 5-HT1A Agonism

For research programs aimed at dissecting the distinct contributions of D2 receptor antagonism versus partial agonism to therapeutic efficacy and side-effect profiles, Adoprazine serves as a critical tool compound. Its full antagonist profile at D2 receptors, combined with robust 5-HT1A agonism, provides a clear functional contrast to partial D2 agonists like aripiprazole and bifeprunox . This allows for direct, comparative studies in cellular signaling pathways (e.g., ERK, β-arrestin recruitment) and in vivo behavioral models to delineate the specific outcomes driven by complete D2 blockade within a 5-HT1A-agonist context .

Preclinical Modeling of Antipsychotic Efficacy with Reduced EPS Liability

Adoprazine is an ideal candidate for studies seeking to validate the hypothesis that potent 5-HT1A receptor agonism can mitigate the extrapyramidal side effects (EPS) associated with D2 receptor antagonism. Its demonstrated large therapeutic index in rodent catalepsy models [REFS-1, REFS-2] makes it a benchmark compound for evaluating novel chemical entities with similar mechanistic profiles. Researchers can use Adoprazine as a positive control to benchmark the separation between efficacious doses in models of positive symptoms (e.g., amphetamine-induced hyperlocomotion) and doses that induce catalepsy, providing a quantitative framework for assessing new drug candidates .

Exploring Neurochemical Modulation in Reward and Limbic Circuitry

Given its well-documented in vivo effects on dopamine and serotonin levels in the nucleus accumbens and hippocampus , Adoprazine is a valuable pharmacological tool for investigating the neurochemical underpinnings of antipsychotic action in brain regions associated with reward, motivation, and emotion. Its ability to increase dopamine in the accumbens, a hallmark of atypical antipsychotics, while decreasing serotonin, provides a specific neurochemical signature that can be studied using microdialysis or voltammetry techniques. This application is particularly relevant for studies focusing on negative symptoms or cognitive deficits in schizophrenia, as well as the mechanisms underlying the reduced liability for anhedonia or metabolic side effects .

Structure-Activity Relationship (SAR) Studies for D2/5-HT1A Dual Ligands

Adoprazine serves as a key reference compound and synthetic starting point for medicinal chemistry efforts aimed at optimizing dual D2/5-HT1A ligands. Its well-characterized structure and pharmacological profile provide a solid foundation for exploring structural analogs [REFS-1, REFS-2]. Researchers can synthesize and evaluate derivatives of the core piperazine scaffold to fine-tune parameters such as D2 vs. 5-HT1A affinity balance, functional activity (antagonism vs. partial agonism), and pharmacokinetic properties. The extensive comparative data available for Adoprazine against other class members facilitates a quantitative assessment of new compounds and their potential advantages .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adoprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.